molecular formula C7H3ClN4 B7890531 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile CAS No. 72126-54-6

5-Chloro-6-methylpyrazine-2,3-dicarbonitrile

Cat. No.: B7890531
CAS No.: 72126-54-6
M. Wt: 178.58 g/mol
InChI Key: FMSRCHYXAOIQFU-UHFFFAOYSA-N
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Description

5-Chloro-6-methylpyrazine-2,3-dicarbonitrile is a chemical compound with the molecular formula C7H3ClN4. It has a molecular weight of 178.58 . This compound is used in research and is considered an intermediate in organic light-emitting diode (OLED) materials .


Synthesis Analysis

The synthesis of this compound involves aminodehalogenation reactions . Microwave-assisted synthesis is used to accelerate these reactions, leading to higher yields and shorter reaction times .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring with a chlorine atom and a methyl group attached at the 5th and 6th positions, respectively. Additionally, there are two cyano groups attached at the 2nd and 3rd positions .


Chemical Reactions Analysis

The compound is involved in aminodehalogenation reactions . It can react with ring-substituted benzylamines under microwave-assisted conditions .

Scientific Research Applications

  • Corrosion Inhibition : Pyranopyrazole derivatives, which are structurally related to 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds showed high corrosion inhibition efficiency, which increased with concentration and demonstrated their potential in industrial applications (Yadav et al., 2016).

  • Synthesis of Derivatives : Research has been conducted on the synthesis of various derivatives from pyrazine-2,3-dicarbonitriles, including 5,6-disubstituted 3-alkoxypyrazine-2-carbonitriles, by direct substitution with alcohols and amines. These reactions are influenced by the substituents and reaction conditions, highlighting the chemical versatility of these compounds (Kojima et al., 1980).

  • Reaction with Phosphorus Oxychloride and Organomagnesium Compounds : Methylpyrazinecarbonitriles, including compounds similar to this compound, have been studied for their reactions with phosphorus oxychloride and organomagnesium compounds. These reactions have led to the formation of tricyclic compounds and addition products, showing the compound's reactivity and potential for forming complex structures (Schwaiger & Ward, 2010).

  • Synthesis of Pteridine Derivatives : Research has been done on synthesizing pteridine derivatives related to folic acid and methanopterin from pyrazine-2,3-dicarbonitrile. This synthesis involves radical substitutions and transformations, indicating the compound's utility in creating biologically relevant molecules (Tada et al., 1997).

  • Use in Stable Isotope Dilution Assays : Alkylpyrazines derived from compounds like this compound have been synthesized and used in stable isotope dilution assays (SIDA) for accurate quantification of aroma components in complex food matrices. This highlights its application in food science and analytical chemistry (Fang & Cadwallader, 2013).

  • Synthesis of Nitrogen-Rich Heterocycles : Derivatives of 5,6-dichloropyrazine-2,3-dicarbonitrile, a compound structurally similar to this compound, have been used to synthesize new nitrogen-rich heterocycles. These compounds have potential applications in various fields, including medicinal chemistry (Ried & Tsiotis, 1988).

Safety and Hazards

The compound is classified as dangerous with hazard statements H301, H311, and H331 . These statements indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

5-chloro-6-methylpyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c1-4-7(8)12-6(3-10)5(2-9)11-4/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSRCHYXAOIQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512672
Record name 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72126-54-6
Record name 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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